molecular formula C6H3BrClNO4S B1454478 3-Bromo-5-nitrobenzene-1-sulfonyl chloride CAS No. 1211517-87-1

3-Bromo-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1454478
CAS No.: 1211517-87-1
M. Wt: 300.51 g/mol
InChI Key: RCLOBSDZZNLOLF-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H3BrClNO4S It is a derivative of benzene, featuring bromine, nitro, and sulfonyl chloride functional groups

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Bromo-5-nitrobenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to act as a sulfonylating agent. It interacts with enzymes, proteins, and other biomolecules, often modifying their structure and function. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can alter the protein’s activity, stability, and interactions with other biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns . These modifications can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can form stable sulfonamide bonds with amino groups in proteins, leading to enzyme inhibition or activation. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to the compound can also result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound can cause toxic effects, such as cell death and tissue damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or activate specific enzymes, leading to changes in metabolite levels and metabolic flux . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:

    Nitration: Benzene is nitrated to introduce the nitro group.

    Bromination: The nitrobenzene derivative undergoes bromination to introduce the bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of nitrobenzene to excess chlorosulfonic acid, gradually raising the temperature to 100°C and maintaining it for several hours. The mixture is then cooled and poured into ice water, and the product is filtered and washed to remove any residual acid .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Electrophilic Aromatic Substitution: The bromine and nitro groups can direct further substitutions on the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.

Major Products:

    Amines: Reduction of the nitro group.

    Sulfonamides: Reaction with amines.

    Substituted Benzenes: Further substitution reactions on the benzene ring.

Scientific Research Applications

Chemistry: 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and other derivatives.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions. This modification can help in studying protein functions and interactions.

Industry: In the industrial sector, this compound is used in the production of dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

    3-Nitrobenzenesulfonyl chloride: Lacks the bromine substituent.

    1-Bromo-3-nitrobenzene: Lacks the sulfonyl chloride group.

    5-Bromo-2-nitrobenzenesulfonyl chloride: Positional isomer with different substitution pattern.

Uniqueness: 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of bromine, nitro, and sulfonyl chloride groups on the benzene ring. This combination imparts distinct reactivity and makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

3-bromo-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLOBSDZZNLOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211517-87-1
Record name 3-bromo-5-nitrobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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